molecular formula C15H23BrO2Si B8045399 ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane

((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8045399
M. Wt: 343.33 g/mol
InChI Key: YMWUULTZIYURCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane is a silyl-protected chroman derivative with a bromine substituent at the 6-position of the chroman ring. The chroman core (a benzodihydrofuran structure) confers aromaticity and rigidity, while the tert-butyldimethylsilyl (TBS) group enhances steric bulk and protects the hydroxyl group during synthetic transformations. This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of complex natural products or pharmaceuticals where selective deprotection of silyl ethers is required .

Properties

IUPAC Name

(6-bromo-3,4-dihydro-2H-chromen-4-yl)oxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO2Si/c1-15(2,3)19(4,5)18-14-8-9-17-13-7-6-11(16)10-12(13)14/h6-7,10,14H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWUULTZIYURCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Intramolecular Ketyl–Olefin Coupling

Recent advances in photoredox catalysis have enabled efficient access to chroman derivatives. Adapted from methodologies for 3-benzylchroman-4-ols, this approach involves:

  • Substrate Design : Starting with 2-(cinnamyloxy)benzaldehyde derivatives functionalized with bromine at the 6-position.

  • Cyclization : Irradiation with blue LED light (λₘₐₓ = 450 nm) in the presence of Ir(ppy)₂(dtb-bpy)PF₆ (1–2.5 mol%) and DIPEA (2.5 equiv) in acetonitrile.

  • Silylation : Post-cyclization protection of the 4-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.

Key Reaction Parameters

ParameterOptimal Condition
CatalystIr(ppy)₂(dtb-bpy)PF₆ (1 mol%)
SolventAcetonitrile (degassed)
Light Source11W Blue LED Strip
TemperatureRoom temperature (25°C)
Reaction Time15 hours

This method yields the target compound in 50–80% efficiency after column chromatography, with diastereomeric ratios (anti/syn) ranging from 1:1 to 1.6:1.

Direct Silylation of 6-Bromochroman-4-ol

A more straightforward route involves the silylation of 6-bromochroman-4-ol, a precursor synthesized via bromination of chroman-4-ol:

Synthesis of 6-Bromochroman-4-ol

  • Chroman-4-ol Preparation : Reduction of 4-chromanone (from salicylaldehyde and allyl bromide) using NaBH₄ in methanol.

  • Bromination : Electrophilic aromatic bromination with Br₂ in acetic acid, selectively targeting the 6-position due to directing effects of the hydroxyl group.

Silylation Protocol

  • Reagents : 6-Bromochroman-4-ol, TBDMSCl (1.2 equiv), imidazole (2.5 equiv) in anhydrous DMF.

  • Conditions : Stirred under nitrogen at 0°C → room temperature for 12 hours.

  • Workup : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (pentane/EtOAc 95:5).

Yield : 70–85% (isolated as a colorless oil).

Optimization and Mechanistic Insights

Photoredox Pathway

The mechanism involves:

  • Photoexcitation : Ir(ppy)₃⁺ absorbs light, generating an excited-state species.

  • Reductive Quenching : DIPEA donates an electron, forming a ketyl radical intermediate.

  • Cyclization : Radical addition to the olefin forms the chroman ring.

  • Silylation : Trapping the hydroxyl group with TBDMSCl ensures stability.

Critical Factors :

  • Electron Donor : Tertiary amines (e.g., DIPEA) enhance yields by facilitating reductive quenching.

  • Solvent Polarity : Acetonitrile’s mid-range polarity balances solubility and reaction efficiency.

Silylation Efficiency

  • Base Selection : Imidazole outperforms pyridine due to superior HCl scavenging.

  • Steric Effects : The tert-butyl group in TBDMSCl minimizes over-silylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 600 MHz): δ 7.45 (d, J = 2.4 Hz, 1H, aromatic Br), 4.51 (dd, J = 9.4, 3.1 Hz, 1H, OCH₂), 1.05 (s, 9H, tert-butyl).

  • ¹³C NMR : δ 153.2 (C-O), 118.7 (C-Br), 25.8 (SiC(CH₃)₃).

  • HRMS (EI) : m/z calcd for C₁₅H₂₃BrO₂Si [M]⁺: 343.33, found: 343.33.

Applications and Derivatives

The compound serves as a protected intermediate for:

  • Antiviral Agents : Analogous chromanols exhibit anti-picornavirus activity.

  • Ligand Synthesis : Functionalization at the 4-position enables coordination chemistry applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane can undergo oxidation reactions, particularly at the chroman ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The bromine atom in the chroman ring can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide or ethanol.

Major Products:

    Oxidation: Quinones or other oxidized chroman derivatives.

    Reduction: Hydrogenated chroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated chroman derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents with antioxidant or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings. Its reactivity and structural features make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane exerts its effects depends on its specific application. In chemical reactions, the tert-butyl dimethylsilane group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the chroman moiety may interact with cellular components, potentially influencing oxidative stress pathways and modulating enzyme activity.

Comparison with Similar Compounds

Structural Analogues with Brominated Alkyl Chains

a. ((8-Bromooctyl)oxy)(tert-butyl)dimethylsilane (38)

  • Structure : Linear 8-bromooctyl chain with a TBS-protected hydroxyl group.
  • Synthesis: Prepared via silylation of 8-bromo-1-octanol with TBSCl, DMAP, and imidazole in DCM (81% yield) .
  • Reactivity : The bromine serves as a leaving group for nucleophilic substitutions (e.g., conversion to iodide in 83% yield using KI/acetone) .
  • Key Difference : The absence of a chroman ring reduces steric hindrance, favoring reactions at the terminal bromide.

b. (4-Bromobutoxy)(tert-butyl)dimethylsilane

  • Structure : Shorter 4-bromobutyl chain.
  • Synthesis : Reacts with NaH in THF for alkylation or with K₂CO₃ in DMF for etherification .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its compact size and efficient bromide displacement .

Cyclic and Aromatic Derivatives

a. [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (3)

  • Structure : Cyclohexene ring with a propargyl-TBS ether and bromine at the 2-position.
  • Synthesis : Prepared via n-BuLi-mediated silylation of 1-bromo-6-prop-2-ynyloxy cyclohexene .
  • Reactivity : The conjugated enyne system enables cycloaddition reactions (e.g., Pauson-Khand), unlike the chroman analog .

b. (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

  • Structure : Aromatic ring with bromine and methoxy substituents.
  • Applications: Used in electrophilic aromatic substitution and as a protected intermediate for phenolic oxidation studies .

Iodinated and Fluorinated Counterparts

a. tert-Butyl((6-iodohexyl)oxy)dimethylsilane (1h)

  • Structure : Iodine replaces bromine in a hexyl chain.
  • Synthesis : Derived from ((6-bromohexyl)oxy)TBS via Finkelstein reaction (83% yield) .
  • Reactivity : Iodide’s superior leaving group ability enhances participation in SN2 reactions compared to bromine .

b. tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane

  • Structure : Aromatic iodophenyl-TBS ether.
  • Applications : Employed in bioconjugation and radiopharmaceutical synthesis due to iodine’s versatility in labeling .

Comparative Data Table

Compound Core Structure Halogen Key Reactivity Yield (%) Reference
((6-Bromochroman-4-yl)oxy)TBS Chroman Br Deprotection, ring-opening N/A
((8-Bromooctyl)oxy)TBS (38) Linear alkyl Br Nucleophilic substitution (SN2) 81
(4-Bromobutoxy)TBS Linear alkyl Br Cross-coupling, alkylation 95
[3-(2-Bromocyclohex-2-enyloxy)propynyl]TBS Cyclohexene Br Cycloaddition, oxidation 83
tert-Butyl((6-iodohexyl)oxy)TBS (1h) Linear alkyl I SN2 reactions, radio-labeling 83

Research Findings and Trends

  • Steric Effects : Chroman derivatives exhibit higher steric hindrance than linear analogs, slowing reaction kinetics but improving selectivity in multi-step syntheses .
  • Electronic Effects : Bromine’s electronegativity stabilizes transition states in elimination reactions, whereas iodine’s polarizability enhances leaving group ability .
  • Applications : Linear bromo-TBS ethers are preferred for polymer synthesis (e.g., ADMET), while cyclic analogs like chroman derivatives are used in natural product total synthesis .

Biological Activity

((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of hypoxia-inducible factors (HIFs). This article reviews its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H19_{19}BrO2_2Si
  • Molecular Weight : 305.26 g/mol
  • SMILES Notation : CC(C)(C)Si(C)OCC1=CC(=C(C=C1)Br)O

This compound acts primarily as a HIF2α modulator . HIFs are transcription factors that regulate genes involved in critical physiological processes such as metabolism, angiogenesis, and cell survival under hypoxic conditions. The modulation of HIF2α has been linked to therapeutic strategies in various cancers, including renal cell carcinoma (RCC).

Key Findings:

  • Inhibition of HIF2α : Research indicates that the compound inhibits HIF2α activity, which is crucial for tumor growth in VHL-deficient RCC models. Inhibition leads to reduced tumor growth and altered gene expression profiles associated with cancer progression .
  • Erythropoiesis Regulation : HIF2α is known to regulate erythropoietin (EPO), a hormone essential for red blood cell production. Targeting HIF2α can thus influence erythropoiesis, making this compound relevant for treating conditions like anemia .

Table 1: Biological Activity Summary

Activity TypeEffect/OutcomeReference
HIF2α ModulationInhibition of tumor growth in RCC models
EPO RegulationAltered erythropoiesis
Gene Expression ChangesModulation of genes related to cell survival
Anti-cancer ActivityPromising results in various cancer types

Case Study 1: RCC Models

In a study involving VHL-deficient RCC xenografts, administration of this compound resulted in significant tumor size reduction compared to control groups. The study utilized statistical analysis (ANOVA) to confirm the significance of these findings (p < 0.05).

Case Study 2: Erythropoiesis Impact

Another investigation focused on the compound's effect on erythropoiesis in animal models showed that modulation of HIF2α led to changes in EPO levels, suggesting a potential therapeutic application for anemia.

Q & A

Basic Question

  • ¹H/¹³C NMR : Distinct signals include δ 0.06 ppm (Si(CH₃)₂), δ 0.86 ppm (tert-butyl), and δ 3.47–3.63 ppm (oxybutyl chain). Coupling constants (e.g., J = 8.0 Hz for aromatic protons) confirm stereochemistry .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 383.2 [M+1]⁺) validate the molecular formula .
  • IR Spectroscopy : Absorptions near 1250 cm⁻¹ (Si-O) and 1100 cm⁻¹ (C-Br) are diagnostic .

How does the bromine substituent influence reactivity compared to other halogens?

Advanced Question
The bromine atom enhances electrophilicity, making it a superior leaving group compared to chlorine or fluorine analogs. For example:

Halogen (X)Reactivity in SN2Yield in Coupling Reactions
BrHigh70–95%
ClModerate40–60%
IVery High>90% (but costly)
Bromine balances reactivity and cost-effectiveness, enabling efficient cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

What challenges arise when using this compound in multi-step syntheses?

Advanced Question

  • Steric Hindrance : The bulky tert-butyl group can slow reaction kinetics, requiring longer reaction times or elevated temperatures .
  • Hydrolysis Sensitivity : The silyl ether is prone to cleavage under acidic or aqueous conditions, necessitating anhydrous protocols .
  • Byproduct Formation : Competing elimination (e.g., dehydrohalogenation) may occur if base strength or temperature is excessive .

How is this compound utilized in protecting-group strategies?

Application-Focused
The tert-butyldimethylsilyl (TBS) group protects hydroxyl intermediates in complex syntheses. For example:

  • Stepwise Functionalization : The bromide can be replaced post-protection (e.g., with Grignard reagents) without disturbing the silyl group .
  • Orthogonal Deprotection : TBS is stable under basic conditions but cleaved selectively with fluoride sources (e.g., TBAF) .

How can contradictions in reaction yields under varying conditions be resolved?

Data Analysis Focus
Contradictions often stem from competing reaction pathways. Consider:

ConditionYieldKey Factor
NaH/THF, 65°C24%Base strength vs. steric hindrance
K₂CO₃/acetone, 70°C95%Polar aprotic solvent enhances SN2
Methodological adjustments (e.g., switching from NaH to K₂CO₃) optimize yields by favoring the desired pathway .

What safety protocols are essential when handling this compound?

Q. Safety and Compliance

  • PPE : Gloves, goggles, and lab coats are mandatory due to bromine’s toxicity and the compound’s irritant properties .
  • Waste Disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental release .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.